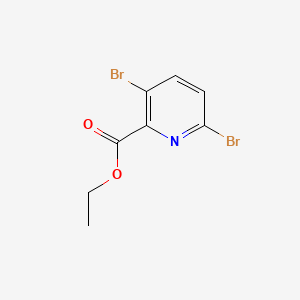

Ethyl 3,6-dibromopicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

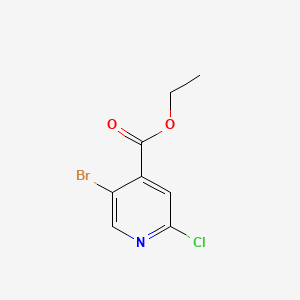

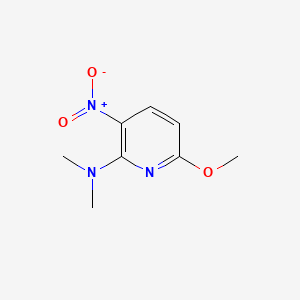

Ethyl 3,6-dibromopicolinate is a chemical compound with the molecular formula C8H7Br2NO2 . It has a molecular weight of 308.95 g/mol . The IUPAC name for this compound is ethyl 3,6-dibromopyridine-2-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 3,6-dibromopicolinate isInChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=C(C=CC(=N1)Br)Br . Physical And Chemical Properties Analysis

Ethyl 3,6-dibromopicolinate has a number of computed properties. It has a molecular weight of 308.95 g/mol . It has a XLogP3-AA value of 3.1 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 3 rotatable bonds . Its exact mass is 308.88230 g/mol and its monoisotopic mass is 306.88435 g/mol . Its topological polar surface area is 39.2 Ų . It has 13 heavy atoms . Its complexity is 189 .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

- Advanced Synthesis Techniques : Research into the synthesis and characterization of novel compounds, such as the development of quinazolinone-based derivatives with potential anticancer activity, involves complex halogenated intermediates similar to ethyl 3,6-dibromopicolinate. These methodologies often aim at targeting specific biological pathways or creating materials with unique properties (Riadi et al., 2021).

- Chemical Transformations and Applications : The exploration of novel precursors for the synthesis of complex heterocyclic structures, such as N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, highlights the versatility of ethyl esters and halogenated compounds in facilitating diverse chemical transformations (Thakur et al., 2015).

Biological Evaluation and Potential Therapeutic Applications

- Anticancer Properties : Studies on bromophenol derivatives, including those with modifications on the ethyl group, have demonstrated effective inhibitory activities against various cancer cell lines, showcasing the potential of halogenated compounds in medicinal chemistry (Boztaş et al., 2019).

- Bioactive Compound Synthesis : Research into the synthesis of bioactive molecules, such as those involving ethyl 2-methyl-2,3-butadienoate for the creation of functionalized tetrahydropyridines, reflects the broader applicability of ethyl and brominated compounds in developing therapeutic agents (Zhu et al., 2003).

Material Science and Novel Materials

- Polymeric Materials : Investigations into the hydrodynamic properties and characteristics of poly(2-oxazoline)s, for example, offer insights into the potential use of ethyl 3,6-dibromopicolinate in the synthesis of polymers with specific applications in the pharmaceutical and biomedical industries (Grube et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3,6-dibromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFJOCLGVVDZFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673268 |

Source

|

| Record name | Ethyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,6-dibromopicolinate | |

CAS RN |

1214375-85-5 |

Source

|

| Record name | Ethyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)